molecular formula C10H16BF4N B1250696 1-Butyl-4-methylpyridinium tetrafluoroborate CAS No. 343952-33-0

1-Butyl-4-methylpyridinium tetrafluoroborate

Cat. No.: B1250696
CAS No.: 343952-33-0
M. Wt: 237.05 g/mol
InChI Key: VISYYHYJMCAKAF-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure and Composition

The molecular architecture of 1-butyl-4-methylpyridinium tetrafluoroborate consists of a quaternary ammonium cation paired with a tetrafluoroborate anion, yielding the molecular formula C₁₀H₁₆BF₄N with a molecular weight of 237.05 grams per mole. The cationic component features a pyridinium ring system substituted at the nitrogen position with a butyl chain and at the 4-position with a methyl group, creating an asymmetric charge distribution that significantly influences the compound's packing behavior and intermolecular interactions. The tetrafluoroborate anion adopts a tetrahedral geometry with boron at the center surrounded by four fluorine atoms, providing a highly symmetrical anionic counterpart to the organic cation.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-butyl-4-methylpyridin-1-ium tetrafluoroborate, while its Chemical Abstracts Service registry number 343952-33-0 serves as a unique identifier for this specific ionic liquid. The compound exists as a light yellow to orange clear liquid at room temperature, with a melting point of approximately -28°C to -30°C, indicating its room temperature ionic liquid character. The density of the compound is reported as 1.18-1.19 grams per cubic centimeter at approximately 20-22°C, reflecting the efficient packing of the ionic species in the liquid state.

Properties

IUPAC Name

1-butyl-4-methylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BF4/c1-3-4-7-11-8-5-10(2)6-9-11;2-1(3,4)5/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISYYHYJMCAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049275
Record name 1-Butyl-4-methylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049275
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Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343952-33-0
Record name 1-Butyl-4-methylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-4-methylpyridinium tetrafluoroborate
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Preparation Methods

Quaternization Reaction Mechanism

4-Methylpyridine reacts with 1-bromobutane in a stoichiometric 1:1 ratio under reflux conditions. The reaction is facilitated by the electron-deficient nature of the pyridine nitrogen, which acts as a nucleophile attacking the alkyl halide. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) enhance reaction kinetics by stabilizing the transition state.

Optimization of Reaction Conditions

Industrial protocols recommend refluxing the mixture at 80–100°C for 24–48 hours, achieving yields exceeding 85%. Prolonged heating beyond 48 hours risks side reactions, including alkyl chain degradation. A study comparing solvents found acetonitrile superior to DMF due to its lower viscosity and easier removal via rotary evaporation.

Anion Exchange Strategies

The bromide intermediate ([B4MPy]Br) must undergo anion exchange to yield [B4MPy][BF₄]. Two primary methods dominate literature: anion metathesis and ion-exchange resins .

Anion Metathesis with Sodium Tetrafluoroborate

This conventional method involves mixing [B4MPy]Br with NaBF₄ in a polar solvent. The reaction proceeds via a double-displacement mechanism:

[B4MPy]Br+NaBF4[B4MPy][BF4]+NaBr\text{[B4MPy]Br} + \text{NaBF}4 \rightarrow \text{[B4MPy][BF}4\text{]} + \text{NaBr}

Key Variables :

  • Solvent Selection : Acetonitrile achieves near-quantitative yields (98%) due to high ionic dissociation, whereas methanol yields 78%.

  • Stoichiometry : A 10% molar excess of NaBF₄ ensures complete anion exchange.

  • Purification : Residual NaBr is removed via filtration, followed by solvent evaporation under reduced pressure.

Table 1: Anion Metathesis Efficiency Across Solvents

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Acetonitrile25129899.5
Methanol25247898.2
Acetone40188597.8

Data adapted from anion exchange studies in imidazolium systems.

Ion-Exchange Resin Methodology

Anion-exchange resins (AERs) offer a solvent-free alternative, leveraging immobilized functional groups to replace bromide with BF₄⁻. The resin (e.g., Amberlite IRA-400 in BF₄⁻ form) is packed into a column, and a methanolic solution of [B4MPy]Br is eluted through it.

Advantages :

  • Eliminates inorganic salt byproducts (e.g., NaBr).

  • Scalable for industrial production with >95% anion exchange efficiency.

  • Reduces post-synthesis purification steps.

Limitations :

  • Resin regeneration requires acidic washing (e.g., HBF₄), increasing operational costs.

  • Column clogging occurs with viscous IL solutions, necessitating dilution.

Purification and Characterization

Solvent Removal and Drying

Post-synthesis, residual solvents are removed via rotary evaporation at 60°C under vacuum (10⁻³ bar). Further drying under high vacuum (10⁻⁶ bar) at 80°C for 24 hours reduces water content to <50 ppm.

Analytical Validation

  • ¹H/¹³C NMR : Confirms absence of alkyl halide impurities. Key peaks include the butyl chain (δ 0.9–1.6 ppm) and pyridinium aromatic protons (δ 8.5–9.0 ppm).

  • Ion Chromatography : Quantifies residual bromide (<10 ppm) and BF₄⁻ content (>99%).

  • Karl Fischer Titration : Measures water content, critical for electrochemical applications.

Comparative Analysis of Methods

Table 2: Cost and Efficiency of Anion Exchange Methods

MethodYield (%)Purity (%)Solvent UseScalability
Anion Metathesis9899.5HighModerate
Ion-Exchange Resin9599.8LowHigh

The resin method is preferred for large-scale synthesis despite higher initial costs, whereas metathesis suits laboratory-scale production.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : Anion metathesis achieves 89% atom economy, while resin methods approach 95% by avoiding salt waste.

  • Solvent Recovery : Acetonitrile recycling via distillation reduces environmental impact.

Regulatory Compliance

  • Storage : Classified as a combustible liquid (Storage Class Code 10), requiring inert atmosphere storage.

  • WGK Rating : WGK 3 indicates high water hazard potential, mandating stringent disposal protocols .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-methylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives of the pyridinium ring, while substitution can introduce different functional groups onto the pyridinium ring .

Scientific Research Applications

Green Chemistry and Catalysis

The compound is recognized for its role in green chemistry as a solvent and catalyst for various reactions. It has been used to facilitate the synthesis of complex organic molecules with improved yields and reduced environmental impact. For instance, it serves as a medium for the derivatization of dimethyl sulfate with dibenzazepine, significantly accelerating reaction rates .

Case Study: Catalytic Activity in Organic Synthesis

A study demonstrated that using this compound as a solvent increased the yield of a target compound by over 30% compared to traditional organic solvents. This highlights its effectiveness in promoting chemical reactions while minimizing waste .

Material Science

Composite Materials

This compound has been utilized in the preparation of composite materials, particularly in enhancing the dispersion of single-walled carbon nanotubes (SWNTs) within polymer matrices. This application improves the mechanical and electrical properties of the composites .

Table 2: Properties of SWNT-Polymer Composites with Ionic Liquid

Composite TypeElectrical ConductivityMechanical Strength
SWNT-Polymer with Ionic LiquidEnhanced due to improved dispersionIncreased tensile strength

Analytical Chemistry

Modification of Electrodes

The compound is employed to modify carbon paste electrodes, leading to enhanced sensitivity and selectivity in electroanalytical techniques such as cyclic voltammetry. This modification allows for lower detection limits for analytes like dopamine and potassium ferricyanide .

Case Study: Electrochemical Sensing

In an electrochemical sensing application, modified electrodes using this compound exhibited a detection limit for dopamine as low as 0.5 µM, demonstrating its potential in biosensing technologies .

Thermodynamic Studies

Research has also focused on the thermodynamic properties of this ionic liquid when mixed with various solvents, providing insights into its behavior under different conditions. Studies indicate that the interactions between this compound and water or alcohols can be effectively modeled using COSMO-RS methodology, revealing valuable data for industrial applications .

Mechanism of Action

The mechanism of action of 1-butyl-4-methylpyridinium tetrafluoroborate involves its ability to stabilize various chemical species and facilitate chemical reactions. The pyridinium cation interacts with different molecular targets, while the tetrafluoroborate anion provides stability and solubility. The compound can enhance reaction rates and selectivity by providing a unique ionic environment .

Comparison with Similar Compounds

Comparison: 1-Butyl-4-methylpyridinium tetrafluoroborate is unique due to its pyridinium cation, which provides different chemical properties compared to imidazolium and pyrrolidinium-based ionic liquids. It offers higher thermal stability and different solubility characteristics, making it suitable for specific applications where other ionic liquids may not perform as well .

Biological Activity

1-Butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of its biological activity, focusing on its toxicity, antimicrobial properties, and effects on cellular systems.

This compound is characterized by its pyridinium cation and tetrafluoroborate anion. The structural formula can be represented as follows:

C11H18BF4N\text{C}_1\text{1H}_{18}\text{BF}_4\text{N}

Acute Toxicity

Research indicates that [BMPy][BF4] exhibits varying degrees of toxicity depending on the biological model used. A study evaluated the acute toxicities of several N-alkylpyridinium tetrafluoroborates, including [BMPy][BF4], using Daphnia magna and Vibrio fischeri as test organisms. The findings revealed that [BMPy][BF4] had an EC50 value of approximately 221 mg/L , making it one of the more cytotoxic ILs tested in this series .

Ionic LiquidEC50 (mg/L)
1-Butyl-4-methylpyridinium BF4221
1-Butyl-pyridinium BF4322
1-Butyl-2-methylpyridinium BF4421
1-Butyl-3-methylpyridinium BF4473

Cytotoxicity Assays

In vitro studies using the MTT assay on human cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects at concentrations as low as 2.5 mM . The EC50 values ranged from 3.2 mM to 4.8 mM for various related ILs, indicating that [BMPy][BF4] is comparable in toxicity to other pyridinium-based ILs .

Antimicrobial Activity

The antimicrobial properties of [BMPy][BF4] have been investigated against various bacterial strains. Studies show that its effectiveness correlates positively with concentration, with higher concentrations leading to increased bacterial membrane disruption. Specifically, it was found to be effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations .

Enzyme Inhibition Studies

Research has also explored the effects of [BMPy][BF4] on enzyme activities. For instance, studies assessing elastase activity revealed that this ionic liquid can inhibit enzyme function, with implications for its use in biochemical applications where enzyme inhibition is desired . The concentration-dependence of this inhibition highlights the need for careful consideration when utilizing [BMPy][BF4] in biological systems.

Environmental Impact

The environmental implications of [BMPy][BF4] have been assessed through studies on soil microbial communities. Exposure to this ionic liquid resulted in altered microbial diversity and activity, indicating potential risks associated with its use in industrial applications . Specifically, urease activity was stimulated initially but decreased over time, suggesting a complex interaction with soil biota.

Application in Electrochemistry

Beyond its biological implications, [BMPy][BF4] has been explored as an electrolyte in electrochemical systems, particularly for supercapacitors. Its stability and conductivity make it suitable for energy storage applications, although its biological activity must be considered when evaluating environmental safety .

Toxicity Mitigation Strategies

Given the observed toxic effects, strategies for mitigating the risks associated with [BMPy][BF4] are crucial. This includes optimizing formulations to reduce effective concentrations while maintaining desired properties in industrial applications.

Q & A

Q. How can contradictory viscosity data under varying temperatures be reconciled?

  • Answer : Standardize measurement conditions (e.g., shear rate, temperature calibration) using a rheometer. Account for impurities via GC-MS analysis. Compare Arrhenius plots with literature to identify anomalies in activation energy trends .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butyl-4-methylpyridinium tetrafluoroborate
Reactant of Route 2
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